5-Bromopyridin-2,3-diol

Übersicht

Beschreibung

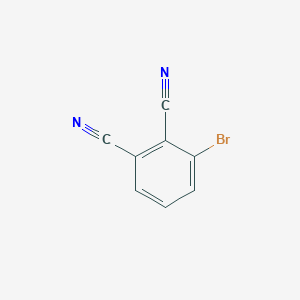

5-Bromopyridine-2,3-diol is a useful research compound. Its molecular formula is C5H4BrNO2 and its molecular weight is 189.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromopyridine-2,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromopyridine-2,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Bipyridin-Derivaten

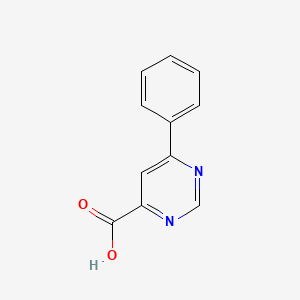

5-Bromopyridin-2,3-diol kann als Ausgangsmaterial oder Vorläufer für die Synthese von Bipyridin-Derivaten verwendet werden . Bipyridine und ihre Derivate werden umfassend als grundlegende Bestandteile in verschiedenen Anwendungen eingesetzt, darunter biologisch aktive Moleküle, Liganden in der Übergangsmetallkatalyse, Photosensibilisatoren, Viologene und in supramolekularen Strukturen .

Katalysatoren in chemischen Reaktionen

Bipyridinverbindungen, die aus this compound synthetisiert werden können, koordinieren stark mit Metallzentren. Diese Eigenschaft macht sie zu nützlichen Liganden in Übergangsmetall-katalysierten Reaktionen .

Photosensibilisatoren

Bipyridin-Derivate, die aus this compound synthetisiert werden, können als Photosensibilisatoren verwendet werden . Photosensibilisatoren sind Substanzen, die photochemische Reaktionen nach Absorption von Licht fördern.

Viologene

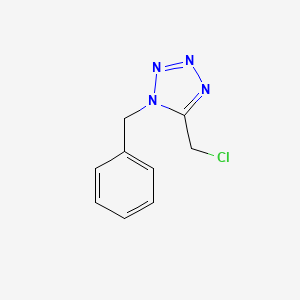

Viologene sind eine Familie von Verbindungen, die von 4,4'-Bipyridin abgeleitet sind. Sie sind bekannt für ihre elektrochromen Eigenschaften und können aus this compound synthetisiert werden .

Supramolekulare Strukturen

Bipyridin-Derivate, die aus this compound synthetisiert werden können, werden beim Aufbau supramolekularer Strukturen verwendet . Diese Strukturen haben Anwendungen in Bereichen wie Nanotechnologie, Materialwissenschaften und medizinischer Chemie.

Biologisch aktive Moleküle

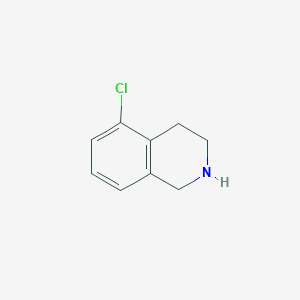

Bipyridin-Derivate, die aus this compound synthetisiert werden, können zur Herstellung biologisch aktiver Moleküle verwendet werden . Diese Moleküle können mit biologischen Systemen interagieren und haben potenzielle Anwendungen in der Wirkstoffforschung und in therapeutischen Behandlungen.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, H335, which indicate potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Target of Action

Bromopyridines, in general, are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to pyridine, a common motif in many bioactive compounds .

Mode of Action

Bromopyridines are often used in medicinal chemistry as building blocks for the synthesis of more complex molecules, where the bromine atom serves as a handle for further functionalization .

Pharmacokinetics

It’s worth noting that the physicochemical properties of a compound, such as its lipophilicity and water solubility, can greatly influence its pharmacokinetic profile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biochemische Analyse

Biochemical Properties

5-Bromopyridine-2,3-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the influenza 2009 pH1N1 endonuclease, where 5-Bromopyridine-2,3-diol acts as an inhibitor . This interaction highlights its potential as an antiviral agent. Additionally, 5-Bromopyridine-2,3-diol has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Cellular Effects

5-Bromopyridine-2,3-diol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving influenza A virus, 5-Bromopyridine-2,3-diol demonstrated antiviral activity by inhibiting the viral polymerase acidic protein N-terminal endonuclease domain . This inhibition disrupts the viral replication process, thereby reducing the viral load in infected cells.

Molecular Mechanism

The molecular mechanism of 5-Bromopyridine-2,3-diol involves its binding interactions with biomolecules. It binds to the active site of the influenza endonuclease, chelating the metal ions required for the enzyme’s activity . This binding inhibits the enzyme’s function, preventing the cleavage of viral RNA and ultimately hindering viral replication. Additionally, 5-Bromopyridine-2,3-diol may interact with other proteins and enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromopyridine-2,3-diol have been studied over time. The compound exhibits stability under standard storage conditions, such as refrigeration In vitro studies have shown that 5-Bromopyridine-2,3-diol maintains its inhibitory activity against influenza endonuclease over extended periods .

Dosage Effects in Animal Models

The effects of 5-Bromopyridine-2,3-diol vary with different dosages in animal models. Studies have indicated that higher doses of the compound may lead to toxic or adverse effects It is essential to determine the optimal dosage that maximizes its therapeutic benefits while minimizing potential side effects

Metabolic Pathways

5-Bromopyridine-2,3-diol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may undergo hydroxylation and conjugation reactions, leading to the formation of metabolites . These metabolic transformations can influence the compound’s bioavailability and pharmacokinetics.

Transport and Distribution

The transport and distribution of 5-Bromopyridine-2,3-diol within cells and tissues are crucial for its biological activity. The compound is known to permeate cell membranes and distribute within various cellular compartments . It may interact with transporters and binding proteins that facilitate its uptake and localization. Understanding the transport and distribution mechanisms of 5-Bromopyridine-2,3-diol can provide insights into its therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Bromopyridine-2,3-diol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with biomolecules and its overall efficacy

Eigenschaften

IUPAC Name |

5-bromo-3-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBXUHWCODHRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502663 | |

| Record name | 5-Bromo-3-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34206-49-0 | |

| Record name | 5-Bromo-3-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyridine-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.